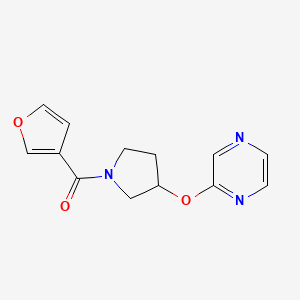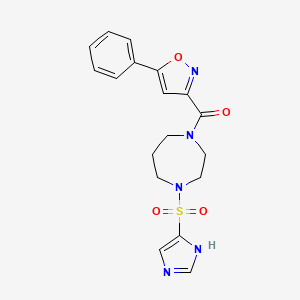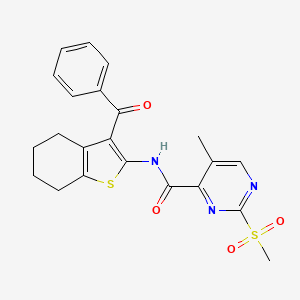![molecular formula C12H16N2 B2527238 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 113975-30-7](/img/structure/B2527238.png)
2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine" is a pyrrolopyridine derivative, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The tert-butyl group attached to the pyrrole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves complex organic reactions. For instance, the synthesis of related compounds such as 2-tert-butyl-2-ethylpyrrolidine-1-oxyls from 2-tert-butyl-1-pyrroline-1-oxides has been achieved through the addition of ethinylmagnesium bromide followed by hydrogenation or treatment with ethyllithium . Similarly, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was performed using iso-butoxycarbonyl chloride via the mixed anhydride method . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be characterized by spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of related compounds has been determined, revealing details such as bond lengths, angles, and conformations . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, the reaction of tert-butyl esters of pyrrole carboxylic acid with singlet oxygen can yield peroxidic intermediates that further react with nucleophiles to produce substituted pyrroles . Additionally, flash vacuum thermolysis of pyridylmethylidene-tert-butylimines can lead to the formation of pyrrolopyridines through the generation of resonance-stabilized azaallyl radicals and subsequent cyclization . These reactions demonstrate the reactivity of the pyrrolopyridine core and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect the compound's stability, solubility, and resistance to bioreduction. For example, pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group exhibit high resistance to bioreduction . The crystal structure analysis can also reveal the presence of intramolecular hydrogen bonding, which can stabilize the molecule and influence its physical properties . Additionally, the coordination modes of pyrrolide derivatives can be studied to understand their interaction with metals, which is relevant for their application in coordination chemistry .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
The compound is studied in the context of chemical synthesis, particularly in the formation of various complex structures. For instance, the tert-butyl group has been explored in reactions involving Flash vacuum pyrolysis (FVP) to produce specific pyrrole derivatives, highlighting its role in the synthesis of complex organic compounds (Hill et al., 2009). Another study presents the structural comparison of related compounds to understand the impact of tert-butyl groups on the planarity of substituted pyrrole rings, contributing to the field of crystallography and molecular design (Dazie et al., 2017).
Polymer Science
The tert-butyl substituent has been utilized in polymer science, particularly in the synthesis of poly(pyridine-imide)s. A study by Lu et al. (2014) emphasizes the impact of tert-butyl groups on the solubility and thermal stability of polyimides, indicating its significance in enhancing the material properties of polymers (Lu et al., 2014).
Medicinal Chemistry
In medicinal chemistry, compounds containing the tert-butyl group have been studied for their potential as biological inhibitors. Iaroshenko et al. (2009) discussed the synthesis of fluorinated pyrrolo[2,3-b]pyridines, indicating the relevance of tert-butyl groups in the development of novel biological inhibitors (Iaroshenko et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butyl-1-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)10-8-9-6-5-7-13-11(9)14(10)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRHCCQAZBZFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1C)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)
![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)